molecular formula C16H18N4O2 B2979596 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole CAS No. 2097911-96-9

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole

Cat. No.: B2979596
CAS No.: 2097911-96-9
M. Wt: 298.346
InChI Key: BRDZUPJLKMZZIY-UHFFFAOYSA-N
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Description

The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole features a 1,2,3-triazole core substituted with a methyl group at the 1-position and a pyrrolidine-carbonyl moiety at the 4-position. This structure combines heterocyclic diversity (triazole, pyrrolidine, benzofuran) that may influence physicochemical properties and biological activity.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19-10-14(17-18-19)16(21)20-6-4-13(9-20)11-2-3-15-12(8-11)5-7-22-15/h2-3,8,10,13H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDZUPJLKMZZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is C19H23N3O2C_{19}H_{23}N_{3}O_{2}, and it features a triazole ring along with a benzofuran moiety. The structural representation can be summarized as follows:

Structure 4[3(2,3dihydro1benzofuran5yl)pyrrolidine1carbonyl]1methyl1H1,2,3triazole\text{Structure }this compound

Synthesis

The synthesis of this compound typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method, a well-established technique for constructing triazole derivatives. The general procedure involves:

  • Preparation of Reactants : Dissolving an azide and an alkyne in a solvent such as dimethylformamide (DMF) or dichloromethane.
  • Catalyst Addition : Introducing a copper catalyst to facilitate the reaction.
  • Reaction Conditions : Optimizing temperature and reaction time to achieve high yields.

This method allows for high regioselectivity in forming the desired triazole product.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Various studies have demonstrated that triazoles can inhibit the growth of both bacterial and fungal pathogens by interfering with essential metabolic pathways .
Pathogen TypeInhibition MechanismReference
BacteriaInhibition of cell wall synthesis
FungiDisruption of ergosterol biosynthesis

Antioxidant Activity

The benzofuran component contributes to the antioxidant properties of this compound. Studies have shown that similar structures can scavenge free radicals effectively, which may provide neuroprotective effects .

Potential Therapeutic Applications

The biological activity of this compound suggests several potential therapeutic applications:

  • Neuroprotection : Its ability to protect against oxidative stress may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Treatments : Given its inhibitory effects on various pathogens, it could serve as a lead compound for developing new antibiotics or antifungals.

Case Studies

Several case studies have examined the efficacy of similar triazole compounds:

  • Neuroprotective Effects : A study demonstrated that related benzofuran derivatives protected neuronal cells from oxidative damage in vitro.
  • Antimicrobial Efficacy : Another study reported that a related triazole exhibited potent activity against resistant strains of bacteria, highlighting its potential in overcoming antibiotic resistance.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The 1,2,3-triazole core offers hydrogen-bonding capacity and metabolic stability compared to pyrazole or pyridine derivatives. The 2,3-dihydrobenzofuran group introduces a fused bicyclic system, improving rigidity and lipophilicity .
  • 1-Phenyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole (): Replaces the methyl group with a phenyl substituent and lacks the benzofuran moiety. The phenyl group increases steric bulk and may reduce solubility compared to the methyl analog .
  • Methyl 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate (): Shares the benzofuran-pyrrolidine motif but substitutes the triazole with a benzoate ester. The ester group introduces hydrolytic instability but enhances polarity .

Substituent Effects

Compound Name Key Substituents Functional Impact
Target Compound 1-methyl, benzofuran-pyrrolidine Methyl improves metabolic stability; benzofuran enhances aromatic interactions
1-Phenyl analog 1-phenyl, pyrrolidine-carbonyl Phenyl increases lipophilicity; may reduce aqueous solubility
Methyl benzoate analog Benzofuran-pyrrolidine, methyl ester Ester group introduces polarity but susceptibility to hydrolysis

Physicochemical Properties

  • Storage Conditions : Most analogs in are stored at +4°C with 95% purity, suggesting the target compound may share similar stability requirements .
  • Solubility: The benzofuran group likely reduces aqueous solubility compared to non-aromatic substituents but improves membrane permeability.

Research Findings and Implications

  • Structural Rigidity : The benzofuran-pyrrolidine motif in the target compound may enhance binding affinity in biological systems compared to flexible alkyl chains in analogs like ethiprole () .
  • Metabolic Stability : The 1-methyl triazole group resists oxidative degradation more effectively than phenyl or ester substituents, as seen in pesticide compounds () .
  • Analogs in and highlight the importance of X-ray diffraction for verifying heterocyclic conformations .

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